molecular formula C23H24ClN3O B2979570 2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 956374-40-6

2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2979570
CAS No.: 956374-40-6
M. Wt: 393.92
InChI Key: RZPAZGDRGPDLCT-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide” is a chemical compound with the CAS Number: 956374-40-6 . It has a molecular weight of 393.92 . It is in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C23H24ClN3O/c24-16-23(28)25-22-15-21(26-27(22)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17H,1,3-4,7-8,16H2,(H,25,28) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 393.92 .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. The research highlighted the effect of hydrogen bonding on the self-assembly process of these complexes and evaluated their antioxidant activity. The findings suggest significant antioxidant properties of the ligands and their complexes, offering insights into their potential applications in materials science and medicinal chemistry Chkirate et al., 2019.

Antimicrobial and Antitumor Evaluation

Darwish et al. (2014) conducted a study on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds, including derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, were tested for their antimicrobial and antitumor activities. The research opens avenues for the development of novel antimicrobial agents Darwish et al., 2014.

Nonlinear Optical Properties

Castro et al. (2017) investigated the nonlinear optical properties of organic crystals, including acetamide derivatives, to understand their potential in photonics applications. The study employed computational methods to assess the materials' suitability for use in optical switches, modulators, and energy applications, highlighting the importance of such compounds in advancing optical technologies Castro et al., 2017.

Crystal Structure and Characterization

The crystal structures of related acetamide compounds have been elucidated, providing valuable information on their molecular arrangements and interactions. These studies contribute to the foundational knowledge required for designing materials with specific properties and for understanding the behavior of similar compounds in various applications Narayana et al., 2016.

Properties

IUPAC Name

2-chloro-N-[5-(4-cyclohexylphenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O/c24-16-23(28)25-22-15-21(26-27(22)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17H,1,3-4,7-8,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAZGDRGPDLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)NC(=O)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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